tert-Butyl (2-aminospiro[3.5]nonan-6-yl)carbamate
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Overview
Description
tert-Butyl (2-aminospiro[35]nonan-6-yl)carbamate is a chemical compound with a unique spirocyclic structure It is characterized by a spiro[35]nonane core, which is a bicyclic system where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-aminospiro[3.5]nonan-6-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or tetrahydrofuran.
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-aminospiro[3.5]nonan-6-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-aminospiro[3.5]nonan-6-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl (2-aminospiro[3.5]nonan-6-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (7-aminospiro[3.5]nonan-2-yl)carbamate
- tert-Butyl (9-amino-6-oxaspiro[3.5]nonan-2-yl)carbamate
- tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate
Uniqueness
tert-Butyl (2-aminospiro[3.5]nonan-6-yl)carbamate is unique due to its specific spirocyclic structure and the position of the amino and carbamate groups. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1440961-38-5 |
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Molecular Formula |
C14H26N2O2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl N-(2-aminospiro[3.5]nonan-8-yl)carbamate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(9-11)7-10(15)8-14/h10-11H,4-9,15H2,1-3H3,(H,16,17) |
InChI Key |
VSYDPSWCHUZHAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2(C1)CC(C2)N |
Origin of Product |
United States |
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